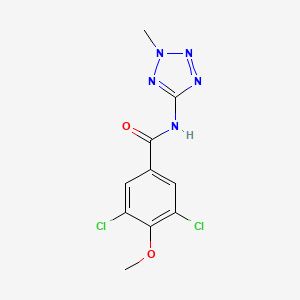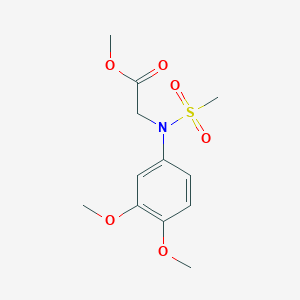
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound with a complex structure that includes both acetyl and ethylphenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form 4-acetylaminophenol. This intermediate is then reacted with 4-ethylphenol in the presence of a suitable acylating agent, such as acetic anhydride, to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or ethylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-acetylphenyl)maleanilic acid
- 4-acetylaminophenol
- 4-ethylphenol
Comparison
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of both acetyl and ethylphenoxy groups, which confer distinct chemical properties and reactivity. Compared to N-(4-acetylphenyl)maleanilic acid, it has an additional ethylphenoxy group, which may enhance its biological activity and solubility. Compared to 4-acetylaminophenol, it has a more complex structure, potentially leading to a broader range of applications. Compared to 4-ethylphenol, it has an acetyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-14-4-10-17(11-5-14)22-12-18(21)19-16-8-6-15(7-9-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWRBYEPXVIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![6-METHOXY-4-METHYL-2-{[(3-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5769602.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![2-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5769621.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5769664.png)

![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5769678.png)

